REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([F:10])[CH:9]=1)[C:5]#[N:6].N>[Ni].CO>[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([F:10])[CH:9]=1)[CH2:5][NH2:6]
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C#N)C=C(C1)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solution was decanted from the catalyst
|
Type
|
WASH
|
Details
|
the catalyst washed four times with methanol
|
Type
|
CUSTOM
|
Details
|
decanted
|
Type
|
CUSTOM
|
Details
|
The combined decanted solvent
|
Type
|
CUSTOM
|
Details
|
was evaporated
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
extracted twice with lN hydrochloric acid (50 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with three portions of ethyl acetate
|
Type
|
WASH
|
Details
|
The ethyl acetate was washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent removed
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(CN)C=C(C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.3 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 99.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |